molecular formula C10H14N4O3 B12307893 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide

Cat. No.: B12307893
M. Wt: 238.24 g/mol
InChI Key: PLYVDTWCTLCLAI-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate as a catalyst at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as iNOS and COX-2, which are involved in inflammatory responses . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for treating inflammatory diseases and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

4-methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxamide

InChI

InChI=1S/C10H14N4O3/c1-13-4-6(3-12-13)8-9(10(11)16)17-5-7(15)14(8)2/h3-4,8-9H,5H2,1-2H3,(H2,11,16)

InChI Key

PLYVDTWCTLCLAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)N

Origin of Product

United States

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